molecular formula C5H11N3 B13321834 3-Cyclopropyl-1-methylguanidine

3-Cyclopropyl-1-methylguanidine

Cat. No.: B13321834
M. Wt: 113.16 g/mol
InChI Key: VEJVIZMOFDJKFE-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-methylguanidine is a chemical compound with the molecular formula C₅H₁₁N₃ It is characterized by the presence of a cyclopropyl group attached to a methylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1-methylguanidine typically involves the reaction of cyclopropylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Cyclopropylamine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as those employed in laboratory settings. The key to successful industrial production lies in optimizing reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-1-methylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenating agents like chlorine or bromine can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylmethylamine oxides, while reduction can produce cyclopropylmethylamines.

Scientific Research Applications

3-Cyclopropyl-1-methylguanidine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-methylguanidine involves its interaction with specific molecular targets. The cyclopropyl group imparts conformational rigidity to the molecule, which can influence its binding affinity to target proteins or enzymes. The methylguanidine moiety can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Cyclopropylamine: Shares the cyclopropyl group but lacks the methylguanidine moiety.

    Methylguanidine: Contains the methylguanidine moiety but lacks the cyclopropyl group.

    Cyclopropylmethylamine: Similar structure but with different functional groups.

Uniqueness: 3-Cyclopropyl-1-methylguanidine is unique due to the combination of the cyclopropyl group and the methylguanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H11N3

Molecular Weight

113.16 g/mol

IUPAC Name

1-cyclopropyl-2-methylguanidine

InChI

InChI=1S/C5H11N3/c1-7-5(6)8-4-2-3-4/h4H,2-3H2,1H3,(H3,6,7,8)

InChI Key

VEJVIZMOFDJKFE-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)NC1CC1

Origin of Product

United States

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